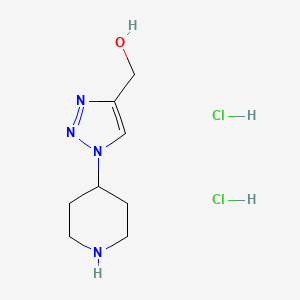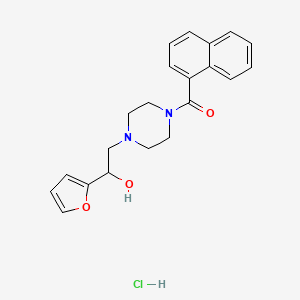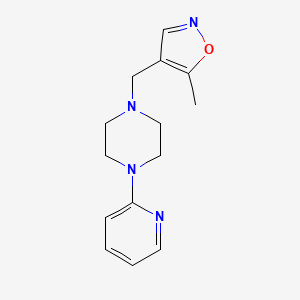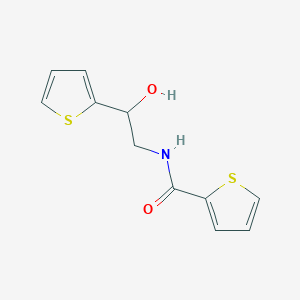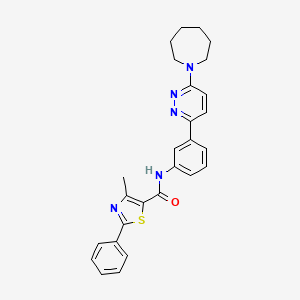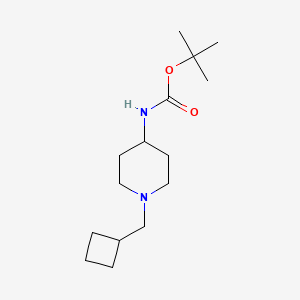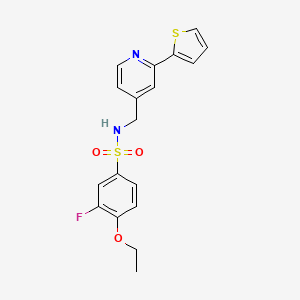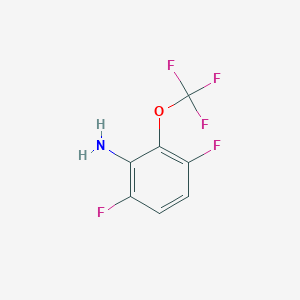
3,6-Difluoro-2-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F5NO It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to an aniline ring
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Difluoro-2-(trifluoromethoxy)aniline . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)aniline typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto an aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with fluorine-containing reagents under controlled conditions. For example, the reaction of 3,6-difluoroaniline with trifluoromethoxybenzene in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms or the trifluoromethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
3,6-Difluoro-2-(trifluoromethoxy)aniline has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)aniline: This compound has a similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.
2,6-Dibromo-4-(trifluoromethyl)aniline: This compound contains bromine atoms and a trifluoromethyl group, offering different reactivity and applications.
Uniqueness
3,6-Difluoro-2-(trifluoromethoxy)aniline is unique due to the specific arrangement of fluorine atoms and the trifluoromethoxy group, which imparts distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, particularly in the development of fluorinated compounds with enhanced performance characteristics .
Properties
IUPAC Name |
3,6-difluoro-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEKJISYNOMZOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
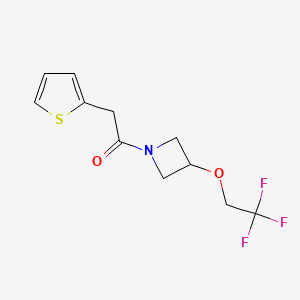
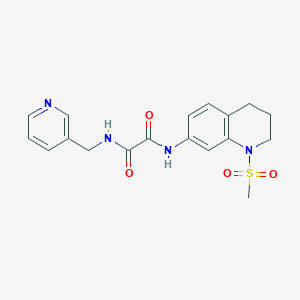
methanesulfonamide](/img/structure/B2415381.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2415385.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2415387.png)
![N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2415389.png)
